Nanoparticle Internal Architecture Dictated by Positional Isomerism
When formulated with 2-hydroxyoleic acid (2OHOA) into pH-responsive nanoparticles, 1,2-diolein and 1,3-diolein drive formation of fundamentally different internal liquid-crystalline architectures, spanning lamellar (Lα), inverse hexagonal (HII), and discontinuous micellar cubic (Fd3m) phases in lipid composition- and pH-dependent manners. The structural features and colloidal transformations were characterized by synchrotron small-angle X-ray scattering (SAXS), cryo-transmission electron microscopy (cryo-TEM), and nanoparticle tracking analysis (NTA) [1]. This means a formulator cannot predictably substitute generic mixed-isomer diolein for the pure 1,2-isomer without altering the internal nanostructure and, consequently, drug release kinetics and colloidal stability.
| Evidence Dimension | Internal nanoparticle liquid-crystalline phase architecture |
|---|---|
| Target Compound Data | 1,2-Diolein + 2OHOA: produces composition- and pH-dependent phases including lamellar (Lα), inverse hexagonal (HII), and discontinuous cubic (Fd3m) |
| Comparator Or Baseline | 1,3-Diolein + 2OHOA: produces distinctly different phase distribution under identical composition and pH conditions |
| Quantified Difference | Qualitatively different phase maps; exact phase boundaries are composition- and pH-dependent (see full phase diagrams in source) |
| Conditions | Aqueous nanodispersions of 2OHOA/diolein at varying lipid compositions and pH values; SAXS, cryo-TEM, and NTA characterization |
Why This Matters
For procurement of diolein intended for pH-responsive nanocarrier development, positional isomer identity directly controls the internal architecture accessible, making isomer purity a critical specification that generic mixed-isomer diolein cannot satisfy.
- [1] Wu C, Kalaycıoğlu GD, Salentinig S, Abboud BK, Mu H, et al. (2025). The Modulatory Role of Positional Isomerism in Diolein on the Structural Features of pH-Responsive 2-Hydroxyoleic Acid Nanocarriers. Journal of the American Chemical Society, 147(36), 32761–32775. DOI: 10.1021/jacs.5c08715. View Source
